N-cyclohexyl-4-iodobenzenesulfonamide
Description
N-Cyclohexyl-4-iodobenzenesulfonamide is a sulfonamide derivative characterized by a cyclohexyl group attached to the sulfonamide nitrogen and an iodine substituent at the para position of the benzene ring. Sulfonamides are widely studied for their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science due to their tunable electronic and steric properties . The iodine atom in this compound introduces significant mass (atomic weight ~127 g/mol) and polarizability, which may enhance halogen bonding interactions—a feature critical in crystal engineering and biomolecular recognition . Its synthesis likely involves sulfonylation of cyclohexylamine with 4-iodobenzenesulfonyl chloride, followed by purification via crystallization or chromatography.
Properties
IUPAC Name |
N-cyclohexyl-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXISPGOXZHSOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between N-cyclohexyl-4-iodobenzenesulfonamide and structurally related sulfonamides:
Structural and Functional Analysis:
The iodine atom’s polarizability also facilitates halogen bonding, unlike the methyl group . The dodecyl chain in N-dodecyl-4-iodobenzenesulfonamide () drastically increases lipophilicity (logP ~6–7 estimated), making it more suitable for lipid membrane interactions than the cyclohexyl variant .
This could influence binding affinity in enzyme-active sites . The benzoic acid derivative () forms hydrogen bonds via its carboxylate group, leading to distinct crystal packing (R factor = 0.046) compared to non-acidic sulfonamides .
Thermal and Solubility Profiles :
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